
N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-nitrobenzohydrazide
Overview
Description
N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-nitrobenzohydrazide, commonly known as BMN, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BMN belongs to the class of hydrazones, which are known for their diverse biological activities. BMN has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and microbial infections.
Mechanism of Action
The mechanism of action of BMN is not fully understood, but it is believed to involve the inhibition of various cellular pathways. BMN has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
BMN has been shown to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells, leading to their apoptosis. BMN has also been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, leading to its anti-inflammatory and antioxidant effects. Additionally, BMN has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis and membrane integrity.
Advantages and Limitations for Lab Experiments
BMN has several advantages as a candidate for further research. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for further studies. BMN has also been shown to exhibit potent cytotoxic and antimicrobial activity, making it a promising candidate for the development of new drugs. However, the limitations of BMN include its potential toxicity and lack of selectivity towards cancer cells. Further studies are needed to evaluate its safety and efficacy in vivo.
Future Directions
There are several future directions for the research on BMN. One potential application of BMN is in the development of new anticancer drugs. BMN can be modified to improve its selectivity towards cancer cells and reduce its potential toxicity. Additionally, BMN can be used as a template for the development of new antimicrobial agents. Further studies are also needed to evaluate the pharmacokinetics and pharmacodynamics of BMN in vivo, which will provide valuable information for its clinical development.
Scientific Research Applications
BMN has been extensively studied for its potential therapeutic applications in the treatment of cancer and microbial infections. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. BMN has also been shown to possess antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, BMN has been studied for its potential use as an anti-inflammatory and antioxidant agent.
properties
IUPAC Name |
N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O4/c1-8-6-10-12(7-11(8)17)18-16(23)14(10)19-20-15(22)9-4-2-3-5-13(9)21(24)25/h2-7,18,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAPZRZAZCMUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)C3=CC=CC=C3[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-nitrobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-methyl-6-{[3-(4-morpholinyl)propyl]amino}-2-pyrimidinyl)phenol](/img/structure/B3828887.png)
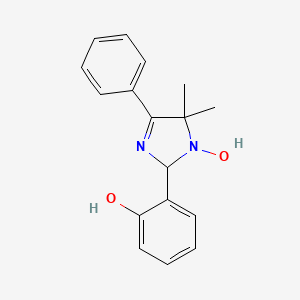
![sodium 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B3828912.png)
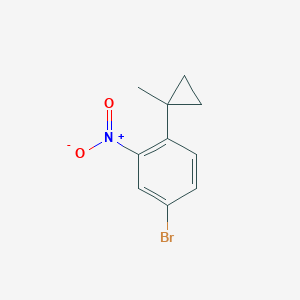
![N-[2-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B3828938.png)

![(1S*,6R*)-9-[(7-isopropoxy-2-oxo-2H-chromen-3-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3828951.png)
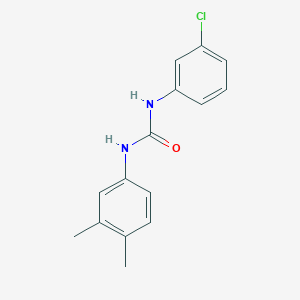
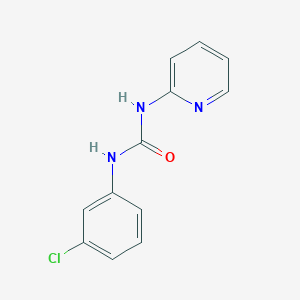
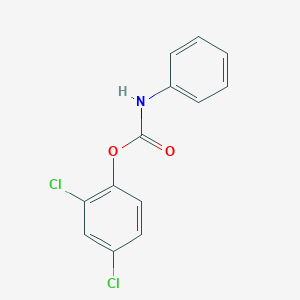
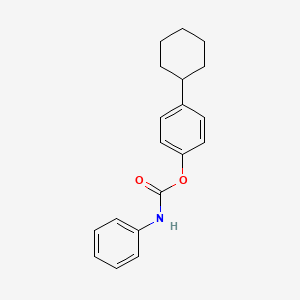
![2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B3828972.png)
![N'-[(2,2-diphenylcyclopropyl)carbonyl]-4-nitrobenzohydrazide](/img/structure/B3828977.png)